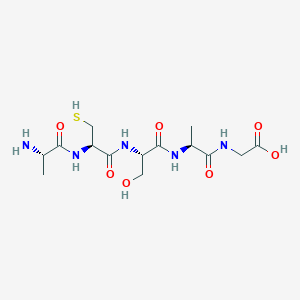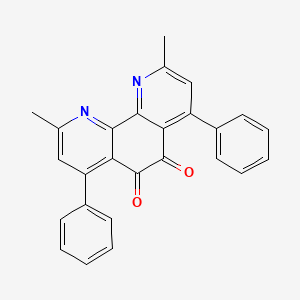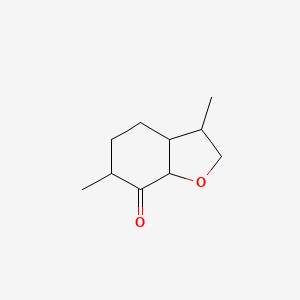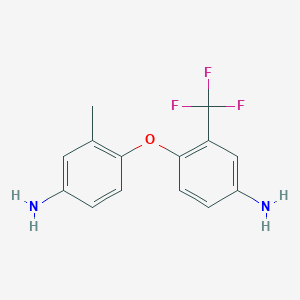
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine is a peptide composed of five amino acids: alanine, cysteine, serine, alanine, and glycine. This compound has a molecular formula of C14H25N5O7S and a molecular weight of 407.443 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve solution-phase synthesis for certain steps to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides for coupling reactions, trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with various functional groups.
Scientific Research Applications
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The serine and glycine residues contribute to the peptide’s flexibility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycine: A dipeptide with similar structural properties but lacking the cysteine and serine residues.
L-Cysteinyl-L-seryl-L-alanylglycine: A tetrapeptide with a similar sequence but missing one alanine residue.
Uniqueness
L-Alanyl-L-cysteinyl-L-seryl-L-alanylglycine is unique due to its specific sequence, which includes both cysteine and serine residues. This combination allows for unique structural and functional properties, such as the ability to form disulfide bonds and participate in hydrogen bonding .
Properties
CAS No. |
847831-91-8 |
|---|---|
Molecular Formula |
C14H25N5O7S |
Molecular Weight |
407.45 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H25N5O7S/c1-6(15)11(23)19-9(5-27)14(26)18-8(4-20)13(25)17-7(2)12(24)16-3-10(21)22/h6-9,20,27H,3-5,15H2,1-2H3,(H,16,24)(H,17,25)(H,18,26)(H,19,23)(H,21,22)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
OHZRMAMYPISCDI-JBDRJPRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)

propanedinitrile](/img/structure/B14198985.png)

![2-[3-(4-Chloro-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14198990.png)
![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)
